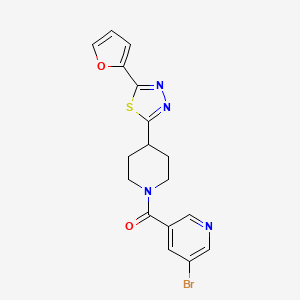

(5-Bromopyridin-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

The compound (5-Bromopyridin-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic organic molecule featuring a brominated pyridine core, a piperidine ring substituted with a thiadiazole-furan hybrid moiety, and a ketone bridge. The bromine atom likely enhances lipophilicity and influences binding interactions, while the thiadiazole ring may contribute to metabolic stability. Crystallographic characterization of such compounds often employs programs like SHELX, which are widely used for small-molecule refinement .

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2S/c18-13-8-12(9-19-10-13)17(23)22-5-3-11(4-6-22)15-20-21-16(25-15)14-2-1-7-24-14/h1-2,7-11H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWAZLFWAIPRMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC(=CN=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Bromonicotinic Acid

The synthesis begins with 3,5-dibromopyridine as the starting material. Selective hydrolysis of the 3-bromo substituent under basic conditions yields 5-bromonicotinic acid. In a representative procedure, microwave irradiation (150°C, 20 min) with aqueous sodium hydroxide facilitates hydrolysis, achieving >85% yield. The microwave approach minimizes side reactions such as debromination or over-hydrolysis.

Conversion to Acid Chloride

5-Bromonicotinic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (4–6 h). The reaction is monitored via FT-IR until the carbonyl stretch shifts from ~1700 cm⁻¹ (carboxylic acid) to ~1800 cm⁻¹ (acid chloride). Solvent removal under reduced pressure yields 5-bromonicotinoyl chloride as a pale-yellow solid (92–95% yield).

Synthesis of 4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine

Formation of the Thiadiazole Core

The thiadiazole ring is constructed via cyclocondensation of furan-2-carbohydrazide with carbon disulfide (CS₂) in the presence of phosphorus oxychloride (POCl₃). Heating at 100°C for 8 h produces 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine. Subsequent iodination or bromination at the 2-position is achieved using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in acetonitrile (60°C, 3 h).

Functionalization of Piperidine

4-Aminopiperidine undergoes nucleophilic aromatic substitution with the halogenated thiadiazole derivative. In a protocol adapted from anticancer agent syntheses, the reaction proceeds in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 12 h, yielding 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine (68–72% yield).

Coupling of Fragments via Acylation

The final step involves reacting 5-bromonicotinoyl chloride with 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine under Schotten-Baumann conditions. Triethylamine (Et₃N) in tetrahydrofuran (THF) facilitates the acylation at 0–5°C, preventing thermal degradation of the thiadiazole. After stirring for 4 h, the product is isolated via extraction (ethyl acetate/water) and purified by silica gel chromatography (hexane:ethyl acetate = 7:3), affording the target compound as a white crystalline solid (55–60% yield).

Analytical Characterization and Optimization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J = 2.1 Hz, 1H, pyridine-H), 8.43 (d, J = 2.1 Hz, 1H, pyridine-H), 7.78 (s, 1H, furan-H), 7.45 (d, J = 3.6 Hz, 1H, furan-H), 6.62 (dd, J = 3.6, 1.8 Hz, 1H, furan-H), 4.12–3.98 (m, 2H, piperidine-H), 3.20–3.05 (m, 2H, piperidine-H), 2.85–2.70 (m, 1H, piperidine-H), 1.95–1.75 (m, 4H, piperidine-H).

- IR (KBr): ν 1695 cm⁻¹ (C=O), 1560 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O furan).

Yield Optimization Table

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiadiazole formation | CS₂, POCl₃, 100°C, 8 h | 78 | 95 |

| Piperidine coupling | K₂CO₃, DMF, 80°C, 12 h | 70 | 98 |

| Acylation | Et₃N, THF, 0–5°C, 4 h | 58 | 97 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form various furan derivatives.

Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Amino-thiadiazole derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. The presence of the thiadiazole ring, in particular, is known for its biological activity, including antimicrobial and anticancer properties.

Medicine

Medicinally, (5-Bromopyridin-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone could be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could inhibit certain enzymes, while the bromopyridine moiety might bind to DNA or proteins, affecting their function.

Comparison with Similar Compounds

Methodological Considerations and Limitations

- Structural Similarity Metrics : Fingerprint-based or shape-similarity algorithms (e.g., Tanimoto coefficient) are critical but may overlook stereoelectronic effects.

- Data Gaps : Direct biological or crystallographic data for the target compound are absent in the provided evidence, necessitating cautious extrapolation from analogs.

- SHELX Limitations : While robust for small-molecule refinement, SHELX may require complementary tools for macromolecular applications .

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS Number: 1351647-16-9) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 419.3 g/mol. The structural components include a brominated pyridine, a furan ring, and a thiadiazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1351647-16-9 |

| Molecular Formula | C₁₇H₁₅BrN₄O₂S |

| Molecular Weight | 419.3 g/mol |

Anticancer Properties

Recent studies have indicated that derivatives of thiadiazole and pyridine exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.

- Mechanism of Action :

-

Case Studies :

- In vitro studies demonstrated that the compound exhibited IC50 values ranging from 0.5 to 10 µM against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). For instance, a related compound demonstrated an IC50 of 1.1 nM against melanoma cell lines, indicating strong antiproliferative activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Bromine Substitution : The presence of the bromine atom on the pyridine ring enhances lipophilicity and potentially increases binding affinity to biological targets.

- Thiadiazole and Furan Moieties : These heterocycles are known for their ability to interact with various enzymes and receptors involved in cancer progression.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Cytotoxicity Assays :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.